molecular formula C17H22N2S B7830475 4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine

4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine

Cat. No.: B7830475
M. Wt: 286.4 g/mol
InChI Key: RDPZDHUGJVXHCJ-UHFFFAOYSA-N
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Description

4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Cyclohexylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is reacted with an appropriate electrophile.

    Attachment of the Ethylamine Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or the cyclohexylphenyl group.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines or alcohols.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexaprofen: 2-(4-cyclohexylphenyl)propionic acid, a potent anti-inflammatory agent.

    4-(N’-2-thiazol-2-ylsulfanyl)-4’-hydroxyazo benzene:

Uniqueness

4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-N-ethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-2-18-17-19-16(12-20-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPZDHUGJVXHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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